7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-19-12-8-10(9-13(20-2)15(12)21-3)11-4-6-16-14-5-7-17-18(11)14/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJVXIUIBYNHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=CC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of a pyrazole derivative with a pyrimidine precursor. One common method includes the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with a suitable pyrimidine derivative under acidic or basic conditions . The reaction conditions often require refluxing in an appropriate solvent such as ethanol or acetic acid, with the use of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions to enhance yield and purity, employing continuous flow reactors for better control over reaction parameters, and utilizing advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-(3,4,5-Trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Reduced pyrazolo[1,5-a]pyrimidine derivatives.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Anticancer Activity
7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine has demonstrated significant anticancer properties through various mechanisms:
- Tubulin Polymerization Inhibition : The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Studies have shown that it effectively disrupts microtubule dynamics, which is crucial for cancer cell proliferation .
- Structure-Activity Relationship (SAR) : A series of derivatives based on this compound have been synthesized, revealing that modifications can enhance its potency against specific cancer types. For instance, derivatives with free amino groups exhibit stronger anti-proliferative activities against MCF-7 breast cancer cells .
- Mechanistic Insights : Molecular docking studies indicate that the compound occupies the colchicine-binding site on tubulin, corroborating its role as a tubulin inhibitor. This interaction alters the morphology of tubulin and leads to G2/M cell cycle arrest in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by inhibiting the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These actions reduce inflammation and may provide therapeutic benefits in conditions characterized by chronic inflammation.
Neuroprotective Effects
Recent studies suggest that 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine may protect neuronal cells from oxidative stress-induced damage. It modulates signaling pathways involved in cell survival and has potential applications in neurodegenerative diseases.
Synthesis and Mechanisms of Action
Mechanism of Action
The mechanism of action of 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets:
Anticancer Activity: Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.
Anti-inflammatory Activity: Inhibits the expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Neuroprotective Activity: Protects neuronal cells from oxidative stress-induced damage by modulating signaling pathways involved in cell survival.
Comparison with Similar Compounds
Substituent Effects at the C7 Position
Substituent Effects at Other Positions
Structure-Activity Relationships (SAR)
- C7 Substitution : The 3,4,5-trimethoxyphenyl group is optimal for antimitotic activity. Replacing methoxy with halogens (e.g., 4-F in 6p) reduces potency .
- Core Planarity : The bicyclic pyrazolo[1,5-a]pyrimidine core ensures planarity, facilitating interactions with tubulin or kinases .
- Position-Specific Effects :
Key Research Findings
- Anticancer Activity: The 3,4,5-trimethoxyphenyl derivative destabilizes microtubules at nanomolar concentrations, comparable to colchicine .
- Selectivity : Morpholine-substituted analogs (e.g., 7-(morpholin-4-yl)) show >100-fold selectivity for PI3Kδ over other isoforms, critical for inflammatory disease targeting .
- Synthetic Optimization : Cyclization of pyrazolo[1,5-a]pyrimidine amides can yield 200-fold potency increases in PDE4 inhibitors, demonstrating the scaffold’s adaptability .
Biological Activity
7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its potential therapeutic applications.
- Molecular Formula : C24H22N4O3
- Molecular Weight : 414.5 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Numerous studies have investigated the anticancer properties of 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine and related compounds. The following table summarizes key findings from relevant research:
| Study | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Tiwari et al. (2024) | MCF-7, MDA-MB453, MDA-MB231 | 0.09 - 29.1 | Inhibition of oncogenic kinases and tubulin polymerization |
| Almehizia et al. (2022) | HepG2, HCT-116, PC3 | Not specified | Induction of apoptosis and cell cycle arrest |
| Jame et al. (2012) | Cervical cancer cells | Not specified | p53 pathway activation |
Detailed Findings
- Tiwari et al. (2024) reported that compounds containing the 3,4,5-trimethoxyphenyl moiety exhibited significant cytotoxicity against various cancer cell lines. Notably, one compound demonstrated an IC50 value as low as 0.09 µM against MCF-7 cells, indicating potent anticancer activity compared to standard treatments .
- Almehizia et al. (2022) evaluated pyrazolo-pyrimidine derivatives for their biological potentials and found that some compounds induced apoptosis in cancer cells while exhibiting low toxicity towards normal cells . This selective cytotoxicity is crucial for developing effective anticancer therapies.
- Jame et al. (2012) synthesized anthranilamide-pyrazolo[1,5-a]pyrimidine conjugates and identified one derivative with promising anticancer activity in cervical cancer models . This suggests that modifications to the pyrazolo-pyrimidine structure can enhance biological activity.
The mechanisms through which 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine exerts its effects include:
- Inhibition of Oncogenic Kinases : Compounds have been shown to inhibit multiple oncogenic kinases involved in cancer progression.
- Tubulin Polymerization Inhibition : Several studies indicate that these compounds can disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
- Activation of p53 Pathway : Some derivatives activate the p53 tumor suppressor pathway, which is critical for inducing cell cycle arrest and apoptosis in response to DNA damage.
Other Biological Activities
Beyond anticancer properties, research has suggested potential applications in other therapeutic areas:
- Anti-Alzheimer's Activity : Some pyrazolo-pyrimidines have been screened for neuroprotective effects and showed promise in inhibiting pathways associated with neurodegeneration.
- Antioxidant Properties : Certain derivatives demonstrated significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the common synthetic pathways for 7-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine derivatives, and how can reaction conditions be optimized?
- Methodology : The core structure is typically synthesized via cyclocondensation of aminopyrazoles with β-keto esters or enaminones under reflux in polar solvents (e.g., ethanol, DMF). Substituents at position 7 are introduced via nucleophilic substitution or Suzuki coupling. Optimization involves adjusting catalysts (e.g., Pd for cross-coupling), temperature (80–120°C), and solvent polarity to improve yields (60–85%) .
- Data : For example, reaction of 7-chloropyrazolo[1,5-a]pyrimidine with 3,4,5-trimethoxyphenylboronic acid under Pd catalysis yields the target compound with >90% purity after recrystallization .
Q. Which characterization techniques are critical for confirming the structure of substituted pyrazolo[1,5-a]pyrimidines?
- Methodology :
- NMR : and NMR resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ 3.8–4.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ions (e.g., [M+H]) and fragmentation patterns.
- X-ray Crystallography : Validates crystal packing and dihedral angles (e.g., 3–15° for trimethoxyphenyl vs. pyrimidine planes) .
Advanced Research Questions
Q. How do structural modifications at position 7 influence the compound’s biological activity, and what contradictions exist in reported data?
- Methodology :
- SAR Studies : Replace the 3,4,5-trimethoxyphenyl group with electron-withdrawing (e.g., CF) or electron-donating (e.g., NH) substituents. Test activity in enzyme inhibition assays (e.g., kinase or dehydrogenase targets).
- Contradictions : While 3,4,5-trimethoxy groups enhance anticancer activity in some studies (IC = 0.16 μM), other reports note reduced selectivity due to steric hindrance .
Q. What experimental strategies resolve discrepancies in solubility and bioavailability data for pyrazolo[1,5-a]pyrimidine derivatives?
- Methodology :
- LogP Measurement : Use shake-flask or HPLC methods to determine partition coefficients (e.g., LogP = 2.5–3.8 for trimethoxyphenyl derivatives).
- Salt Formation : Improve solubility via hydrochloride or mesylate salts, achieving >50% dissolution in simulated gastric fluid .
Q. How can computational modeling guide the design of 7-substituted analogs with enhanced target binding?
- Methodology :
- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., dihydroorotate dehydrogenase).
- MD Simulations : Analyze stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns trajectories).
- Data : Trimethoxyphenyl analogs show stronger π-π stacking with Phe residues compared to unsubstituted phenyl groups .
Methodological Challenges and Solutions
Q. Why do yields vary significantly in nucleophilic substitution reactions at position 7, and how can reproducibility be ensured?
- Root Cause : Competing side reactions (e.g., hydrolysis of methoxy groups under acidic conditions).
- Solutions :
- Use anhydrous solvents (e.g., THF) and inert atmospheres.
- Optimize stoichiometry (1:1.2 molar ratio of halo-pyrimidine to nucleophile) .
Q. What strategies validate the purity of intermediates in multi-step syntheses?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
